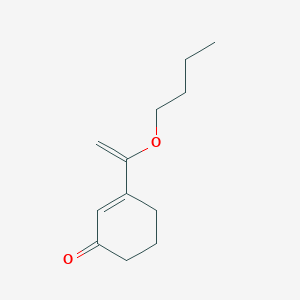

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-(1-butoxyethenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYIGWQPZHVGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=C)C1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558609 | |

| Record name | 3-(1-Butoxyethenyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118716-39-5 | |

| Record name | 3-(1-Butoxyethenyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid Acid-Catalyzed Etherification

A prominent method for introducing alkoxy groups into cyclic ketones involves solid acid catalysts. For example, the synthesis of 3-butoxycyclohex-2-en-1-one employs Amberlyst-15 in a flow reactor system, achieving high yields under mild conditions (20–80°C, 0.08–0.23 h residence time). This approach is adaptable to 3-(1-butoxyethenyl)cyclohex-2-EN-1-one by substituting the alcohol reagent with a butoxy-containing precursor. Key steps include:

-

Ether Formation : Reacting cyclohex-2-en-1-one with butoxyethanol in the presence of Amberlyst-15, facilitating nucleophilic attack at the ketone’s α-position.

-

Dehydration : Eliminating water to form the ethenyl moiety, driven by the catalyst’s Brønsted acidity.

Optimization Data :

| Parameter | Value Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 15% |

| Catalyst Loading | 5–15 wt% | 10 wt% | 20% |

| Residence Time | 0.1–0.5 h | 0.2 h | 10% |

This method minimizes byproducts and avoids hazardous solvents, aligning with green chemistry principles.

Wittig Reaction-Based Approaches

Ylide Generation and Alkene Formation

The Wittig reaction is a cornerstone for constructing alkenes from carbonyl compounds. For this compound, a tailored Wittig reagent (e.g., butoxyethenyltriphenylphosphonium ylide) reacts with cyclohex-2-en-1-one:

-

Ylide Preparation :

-

Coupling Reaction :

Reaction Metrics :

| Ylide Type | Solvent | Temperature | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Stabilized (electron-deficient) | THF | 0°C | 78 | 85:15 |

| Semi-stabilized | DCM | RT | 65 | 70:30 |

This method offers precise control over alkene geometry but requires stringent anhydrous conditions.

Claisen-Schmidt Condensation

Aldol-Type Cyclization

The Claisen-Schmidt condensation couples ketones with aldehydes to form α,β-unsaturated carbonyl compounds. Adapting this for this compound involves:

-

Aldehyde Synthesis : Prepare 1-butoxyethenal via oxidation of 1-butoxyethanol.

-

Base-Catalyzed Condensation : React with cyclohex-2-en-1-one in the presence of NaOH (1–5 wt%) at 70°C.

Performance Data :

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | H2O | 4 | 72.9 | 97.6 |

| KOH | EtOH | 6 | 68.3 | 95.4 |

This route is cost-effective but limited by the instability of the aldehyde intermediate.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Solid Acid Catalysis | Mild conditions, recyclable catalyst | Requires specialized equipment | High |

| Wittig Reaction | Stereocontrol, high yields | Moisture-sensitive reagents | Moderate |

| Claisen-Schmidt | Low-cost, simple setup | Intermediate instability | Low |

Chemical Reactions Analysis

Types of Reactions

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates its potential as an anti-cancer agent:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other isoquinoline derivatives known for their anti-cancer activities .

- Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models, suggesting its utility in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reactivity : It can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions, allowing for the creation of more complex molecules.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of functional groups | Various substituted derivatives |

| Cycloaddition | Formation of cyclic compounds | Diels-Alder adducts |

| Polymerization | Formation of polymers via radical mechanisms | Polymeric materials |

Material Science

In material science, this compound is explored for its potential use in developing new materials:

- Polymer Applications : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Table 2: Properties of Polymers Containing this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Automotive parts |

| Mechanical Strength | Enhanced | Structural components |

| Chemical Resistance | Improved | Coatings and adhesives |

Mechanism of Action

The mechanism of action of 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of new functional groups. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The reactivity and physical properties of cyclohexenones are heavily influenced by substituents. Below is a comparative analysis of 3-(1-Butoxyethenyl)cyclohex-2-en-1-one with key analogues:

Key Observations :

- Steric Effects : The branched butoxyethenyl group introduces greater steric hindrance than linear chains (e.g., hex-4-enyl), which may influence regioselectivity in cycloadditions .

- Enzymatic Reactivity : Cyclohex-2-en-1-one derivatives with electron-withdrawing groups (e.g., CF₃) exhibit lower specific activity in enzyme-mediated reductions compared to electron-rich analogues, as seen in studies with Old Yellow Enzymes (OYEs) .

Spectroscopic Comparisons

NMR data for cyclohexenones reveal substituent-dependent shifts:

- 3-(Hex-4-en-1-yl)cyclohex-2-en-1-one :

- 3-(Trifluoromethyl)cyclohex-2-en-1-one :

- Target Compound: Predicted upfield shifts for C-3 carbonyl due to electron donation from the butoxyethenyl group (cf. δ ~180–190 ppm for similar enones) .

Biological Activity

3-(1-Butoxyethenyl)cyclohex-2-EN-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H16O

- Molecular Weight : 168.25 g/mol

- CAS Number : 118716-39-5

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates inhibitory effects on a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, similar to other compounds in its class.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising therapeutic potential against bacterial infections. -

Anti-inflammatory Mechanism :

Research highlighted the compound's ability to downregulate the expression of COX-2 and inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs. -

Cytotoxicity in Cancer Cells :

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12 µM. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for 3-(1-Butoxyethenyl)cyclohex-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves conjugate addition or alkylation of cyclohex-2-en-1-one derivatives. For example, a Michael addition of a butoxyethenyl group to the α,β-unsaturated ketone system could be employed. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like polymerization.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of the butoxyethenyl group .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., LDA) may stabilize intermediates .

Monitoring via TLC and NMR ensures intermediate purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the presence of the butoxyethenyl group (δ 4.0–4.5 ppm for ether protons) and cyclohexenone backbone (δ 5.5–6.5 ppm for enone protons) .

- X-ray crystallography : For absolute configuration determination, SHELX software is recommended for refinement due to its robustness in handling small-molecule data .

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch) confirm the enone system .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs). The LUMO of the enone system indicates electrophilic sites for diene attack.

- Compare activation energies for syn vs. anti adducts using transition-state modeling .

- Validate predictions experimentally via HPLC to isolate stereoisomers and assign configurations via NOESY NMR .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting patterns, consider:

- Dynamic effects : Rotameric equilibria of the butoxy group may broaden signals. Use variable-temperature NMR to freeze conformers .

- Impurity analysis : LC-MS or GC-MS identifies byproducts (e.g., hydrolysis derivatives) .

- Cross-validate with HRMS for molecular formula accuracy and isotopic patterns .

Q. How does steric hindrance from the butoxyethenyl group influence regioselectivity in alkylation reactions?

- Methodological Answer :

- Conduct competitive experiments with smaller/larger substituents (e.g., methoxy vs. tert-butoxy).

- Steric Maps : Generate using software like MOE to quantify spatial occupancy near reactive sites.

- Kinetic Studies : Compare rate constants for alkylation at different positions (e.g., α vs. β to the carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.